molecular formula C7H15NO2S B8286654 3-Amino-2,2,4,4-tetramethylthietan-1,1-dioxide

3-Amino-2,2,4,4-tetramethylthietan-1,1-dioxide

Cat. No. B8286654
M. Wt: 177.27 g/mol
InChI Key: MQZQTOLKQHDTIV-UHFFFAOYSA-N
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Patent
US04517379

Procedure details

A solution of 14.53 g. (0.1 mole) 3-amino-2,2,4,4-tetramethylthietane and 64.17 g. (0.3 mole) sodium m-periodate in 500 ml. water was stirred overnight at room temperature. The reaction mixture was adjusted to pH 13 with sodium hydroxide solution and the precipitated sodium iodate removed by filtration. The filtrate was washed with 100 ml. ethyl ether, the aqueous phase extracted continuously with methylene chloride over 18 hours, the extract dried (MgSO4) and solvent evaporated in vacuo. The residual solid was recrystallized from ethyl acetate to provide 8.5 g. of product, M.P. 104°-106.5° C. A second crop of crystals was obtained, 2.7 g., M.P. 103°-106° C. Total yield, 63%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[C:5]([CH3:7])([CH3:6])[S:4][C:3]1([CH3:9])[CH3:8].[O-:10]I(=O)(=O)=O.[Na+].[OH-:16].[Na+]>O>[NH2:1][CH:2]1[C:5]([CH3:7])([CH3:6])[S:4](=[O:10])(=[O:16])[C:3]1([CH3:9])[CH3:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
NC1C(SC1(C)C)(C)C
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
[O-]I(=O)(=O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated sodium iodate removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with 100 ml
EXTRACTION
Type
EXTRACTION
Details
ethyl ether, the aqueous phase extracted continuously with methylene chloride over 18 hours
Duration
18 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to provide 8.5 g
CUSTOM
Type
CUSTOM
Details
A second crop of crystals was obtained

Outcomes

Product
Name
Type
Smiles
NC1C(S(C1(C)C)(=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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